molecular formula C7H6Br2N2O2 B11943687 2-[Dibromo(nitro)methyl]-3-methylpyridine CAS No. 35624-43-2

2-[Dibromo(nitro)methyl]-3-methylpyridine

Cat. No.: B11943687
CAS No.: 35624-43-2
M. Wt: 309.94 g/mol
InChI Key: VOSBJMXZDHLXRV-UHFFFAOYSA-N
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Description

2-[Dibromo(nitro)methyl]-3-methylpyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound is characterized by the presence of two bromine atoms, a nitro group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dibromo(nitro)methyl]-3-methylpyridine typically involves the bromination of 3-methylpyridine followed by nitration. The reaction conditions for bromination often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions. Nitration is usually carried out using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Dibromo(nitro)methyl]-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[Dibromo(amino)methyl]-3-methylpyridine, while substitution of bromine atoms can result in various derivatives with different functional groups.

Scientific Research Applications

2-[Dibromo(nitro)methyl]-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[Dibromo(nitro)methyl]-3-methylpyridine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylpyridine: Lacks the nitro group and has different reactivity and applications.

    2-Nitro-3-methylpyridine: Lacks the bromine atoms and has different chemical properties.

    3-Methylpyridine: The parent compound without any substituents.

Uniqueness

2-[Dibromo(nitro)methyl]-3-methylpyridine is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

35624-43-2

Molecular Formula

C7H6Br2N2O2

Molecular Weight

309.94 g/mol

IUPAC Name

2-[dibromo(nitro)methyl]-3-methylpyridine

InChI

InChI=1S/C7H6Br2N2O2/c1-5-3-2-4-10-6(5)7(8,9)11(12)13/h2-4H,1H3

InChI Key

VOSBJMXZDHLXRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C([N+](=O)[O-])(Br)Br

Origin of Product

United States

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